molecular formula C9H10ClN3 B2760786 (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine CAS No. 1638603-72-1

(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine

Cat. No.: B2760786
CAS No.: 1638603-72-1
M. Wt: 195.65
InChI Key: LYFKZCRHQOGULQ-LURJTMIESA-N
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Description

(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine: is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core diazepine ring, followed by the introduction of the chloro substituent and the methanopyrido moiety. Key steps include:

    Formation of the Diazepine Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride under controlled conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the Methanopyrido Moiety: This step often involves a series of condensation reactions, utilizing pyridine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial-scale production of this compound may employ continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the diazepine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel chemical entities.

Biology

Biologically, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its potential to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of particular interest.

Industry

Industrially, this compound is used in the production of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are crucial for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate neuronal activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Lorazepam: Known for its use in treating anxiety disorders and insomnia.

Uniqueness

What sets (4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine apart from these compounds is its unique bicyclic structure, which may confer different pharmacokinetic and pharmacodynamic properties. This structural uniqueness can lead to distinct therapeutic profiles and potentially fewer side effects.

Properties

IUPAC Name

(9S)-5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-8-2-1-7-9(12-8)11-6-3-4-13(7)5-6/h1-2,6H,3-5H2,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFKZCRHQOGULQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1NC3=C2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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